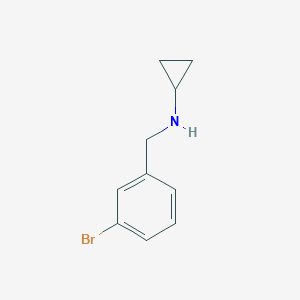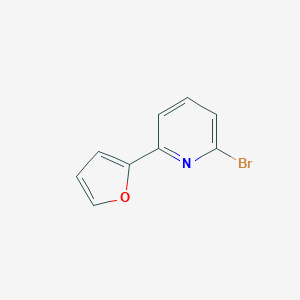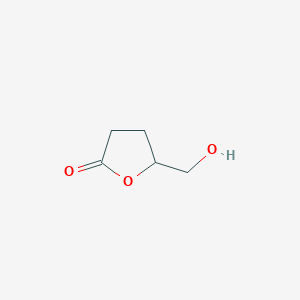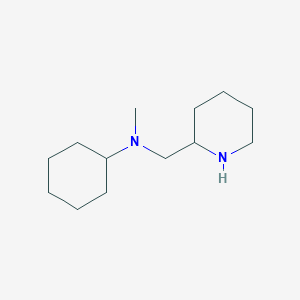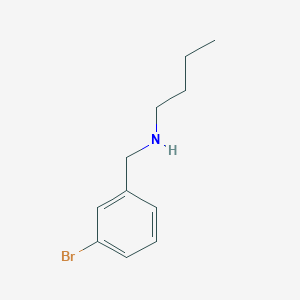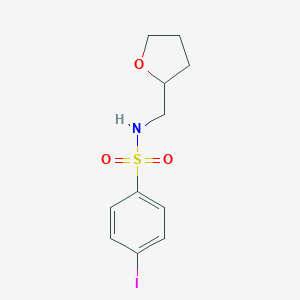
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies.
作用機序
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide leads to the suppression of these signaling pathways, resulting in decreased B-cell proliferation and survival.
生化学的および生理学的効果
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased B-cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancies. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments, including its potent inhibitory effect on BTK activity, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and the potential for off-target effects.
将来の方向性
There are several future directions for the study of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of research is the evaluation of its efficacy in combination with other targeted therapies or chemotherapy regimens. Another area of research is the identification of biomarkers that can predict response to 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could help guide patient selection for clinical trials. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.
科学的研究の応用
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent inhibition of BTK and has demonstrated efficacy in reducing tumor growth and improving survival in animal models. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
特性
CAS番号 |
326885-27-2 |
|---|---|
製品名 |
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
分子式 |
C11H14INO3S |
分子量 |
367.21 g/mol |
IUPAC名 |
4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 |
InChIキー |
UEGSNLPGFGGHKZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I |
正規SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

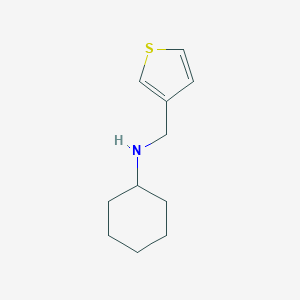
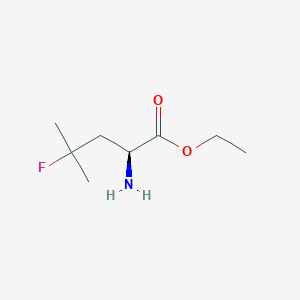
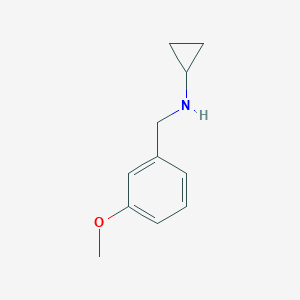
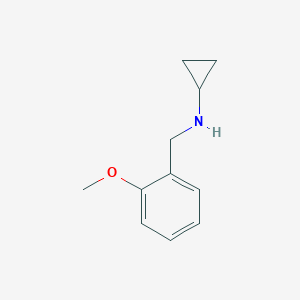
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
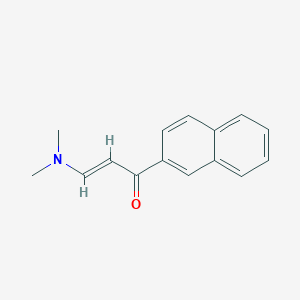
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
